Cas no 2137587-57-4 (4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine)

4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine
- 2137587-57-4
- 4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine
- EN300-1110305
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- インチ: 1S/C10H17ClN4/c1-14-5-2-3-8(14)4-6-15-7-9(11)10(12)13-15/h7-8H,2-6H2,1H3,(H2,12,13)
- InChIKey: IAUSBFXOYQMAFX-UHFFFAOYSA-N
- ほほえんだ: ClC1C(N)=NN(C=1)CCC1CCCN1C
計算された属性
- せいみつぶんしりょう: 228.1141743g/mol
- どういたいしつりょう: 228.1141743g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110305-2.5g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
Enamine | EN300-1110305-0.25g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
Enamine | EN300-1110305-0.05g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
Enamine | EN300-1110305-1.0g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 1g |
$1414.0 | 2023-06-10 | ||
Enamine | EN300-1110305-0.5g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
Enamine | EN300-1110305-5.0g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 5g |
$4102.0 | 2023-06-10 | ||
Enamine | EN300-1110305-10.0g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 10g |
$6082.0 | 2023-06-10 | ||
Enamine | EN300-1110305-1g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 95% | 1g |
$1129.0 | 2023-10-27 | |
Enamine | EN300-1110305-5g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 95% | 5g |
$3273.0 | 2023-10-27 | |
Enamine | EN300-1110305-10g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 95% | 10g |
$4852.0 | 2023-10-27 |
4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amineに関する追加情報
Introduction to 4-Chloro-1-2-(1-Methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine (CAS No. 2137587-57-4)
4-Chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine (CAS No. 2137587-57-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to as a pyrazole derivative, has shown promising potential in various therapeutic applications, particularly in the areas of neurology and oncology. This introduction aims to provide a comprehensive overview of the chemical structure, synthesis methods, pharmacological properties, and recent research advancements related to this compound.
Chemical Structure and Synthesis
The chemical structure of 4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine is characterized by a pyrazole ring substituted with a chloro group at the 4-position and an N-substituted ethyl group at the 1-position. The presence of the 1-methylpyrrolidine moiety imparts unique pharmacological properties to this compound. The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent functional group modifications.
One common synthetic route involves the reaction of 4-chloropyrazole with an appropriate amine derivative, followed by substitution with a 1-methylpyrrolidine-containing reagent. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound, such as using microwave-assisted synthesis and catalytic systems.
Pharmacological Properties
4-Chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine has been extensively studied for its pharmacological properties, particularly its activity as a modulator of various receptors and enzymes. One of the key areas of interest is its potential as a serotonin receptor agonist or antagonist. Serotonin receptors play a crucial role in regulating mood, sleep, and other physiological functions, making this compound a promising candidate for treating neurological disorders such as depression and anxiety.
In addition to its effects on serotonin receptors, 4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine has also shown activity against other targets, including dopamine receptors and ion channels. These properties suggest that it may have broad therapeutic applications beyond neurology.
Clinical Applications and Research Advancements
The potential clinical applications of 4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine are diverse and have been explored in various preclinical studies. In oncology, this compound has demonstrated antiproliferative effects on several cancer cell lines, suggesting its potential as an anticancer agent. Preclinical studies have shown that it can inhibit cell growth and induce apoptosis in cancer cells through mechanisms involving modulation of signaling pathways such as PI3K/AKT and MAPK.
In neurology, preclinical studies have evaluated the efficacy of 4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine in animal models of depression and anxiety. These studies have reported significant improvements in behavioral parameters, indicating its potential as a novel antidepressant or anxiolytic agent. The compound's ability to cross the blood-brain barrier efficiently further enhances its therapeutic potential in these conditions.
Safety and Toxicity Profiles
The safety and toxicity profiles of 4-chloro-1-2-(1-methylpyrrolidin-2-y l)ethyl - 1 H - pyrazol - 3 - amine strong > are critical considerations for its development as a therapeutic agent. Preclinical toxicology studies have generally shown favorable safety profiles, with no significant adverse effects observed at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. Early results from phase I trials have been promising, with no major safety concerns reported. These trials are expected to provide valuable insights into the optimal dosing regimens and potential therapeutic windows for different indications.
Conclusion
4-Chloro - 1 - 2 - ( 1 - methylpyrrolidin - 2 - yl ) ethyl - 1 H - pyrazol - 3 - amine ( CAS No . 2137587 - 57 - 4 ) strong > represents a promising candidate for various therapeutic applications due to its unique chemical structure and pharmacological properties . Ongoing research continues to uncover new insights into its mechanisms of action , clinical efficacy , and safety profiles . As more data becomes available , it is likely that this compound will play an increasingly important role in the development of novel treatments for neurological disorders , cancer , and other conditions . p > article > response >
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